molecular formula C20H16F3N3O2 B608618 (1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)- CAS No. 1799493-16-5

(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

Cat. No. B608618
M. Wt: 387.36
InChI Key: PTRVNXFOPOCXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LNC-119 is an aminosteroid.

Scientific Research Applications

Platelet-Activating Factor Antagonist

A study by Tilley et al. (1989) explored biphenylcarboxamide derivatives, including compounds structurally related to (1,1'-Biphenyl)-3-carboxamide, as antagonists of platelet-activating factor (PAF). These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic value in respiratory conditions (Tilley et al., 1989).

Anticonvulsant Properties

Kubicki et al. (2000) conducted a study on the crystal structures of anticonvulsant enaminones, including a compound with structural similarities to (1,1'-Biphenyl)-3-carboxamide. This research contributes to understanding the molecular basis of anticonvulsant activity (Kubicki et al., 2000).

Antifungal Activity

Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).

Semifluorinated Aromatic Polyamides

Bera et al. (2012) explored the synthesis of new polyamides using semifluorinated aromatic diamines, including derivatives structurally similar to (1,1'-Biphenyl)-3-carboxamide. These polyamides demonstrated good solubility in organic solvents and promising thermal stability, suggesting applications in advanced material sciences (Bera et al., 2012).

Glycine Transporter 1 Inhibitor

Yamamoto et al. (2016) identified a compound structurally related to (1,1'-Biphenyl)-3-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showed potential for central nervous system applications (Yamamoto et al., 2016).

Cancer Cell Proliferation Inhibition

Lu et al. (2017) synthesized a compound similar to (1,1'-Biphenyl)-3-carboxamide and demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines (Lu et al., 2017).

properties

CAS RN

1799493-16-5

Product Name

(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.36

IUPAC Name

N-(6-aminopyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

InChI

InChI=1S/C20H16F3N3O2/c1-12-16(13-5-8-15(9-6-13)28-20(21,22)23)3-2-4-17(12)19(27)26-14-7-10-18(24)25-11-14/h2-11H,1H3,(H2,24,25)(H,26,27)

InChI Key

PTRVNXFOPOCXPE-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C(C2=CC=C(OC(F)(F)F)C=C2)=CC=C1)NC3=CC=C(N)N=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LNC-119;  LNC 119;  LNC119;  Sonidegib metabolite M16; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 2
Reactant of Route 2
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 3
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 4
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 5
Reactant of Route 5
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-
Reactant of Route 6
(1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.